molecular formula C17H14ClN3OS B2714983 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-22-5

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B2714983
CAS RN: 321998-22-5
M. Wt: 343.83
InChI Key: FJGLIUQNFBUQNF-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime, also known as 5-CPSMP, is a novel oxime compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound with a pyrazole ring, a carbaldehyde group and a sulfanyl group in its structure. This compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. These derivatives were obtained through esterification, hydrazination, salt formation, and cyclization. Among these compounds, 7b and 7i demonstrated certain anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications for this compound.

Antitumor and Cytotoxic Activity

While not directly studied for this specific compound, related thiazoles have shown antitumor and cytotoxic effects. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxicity against human tumor cell lines . Although more research is needed, the structural similarities suggest that our compound might also possess similar properties.

Anti-Inflammatory Potential

Although not directly investigated for this compound, its structural features warrant exploration in the context of anti-inflammatory applications. Similar compounds have been synthesized and characterized for their anti-inflammatory activity . Further studies could reveal whether our compound exhibits similar effects.

properties

IUPAC Name

(NE)-N-[[5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-21-17(23-15-10-6-5-9-14(15)18)13(11-19-22)16(20-21)12-7-3-2-4-8-12/h2-11,22H,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGLIUQNFBUQNF-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

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